Theobromine, 8-((2-aminoethyl)thio)-

Description

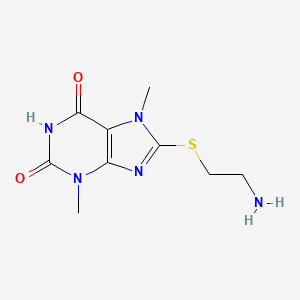

Structure

3D Structure

Properties

CAS No. |

115050-23-2 |

|---|---|

Molecular Formula |

C9H13N5O2S |

Molecular Weight |

255.30 g/mol |

IUPAC Name |

8-(2-aminoethylsulfanyl)-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H13N5O2S/c1-13-5-6(11-9(13)17-4-3-10)14(2)8(16)12-7(5)15/h3-4,10H2,1-2H3,(H,12,15,16) |

InChI Key |

ZSNGFDPZLVDCNL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1SCCN)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 8 Substituted Theobromine Analogues, Including Theobromine, 8 2 Aminoethyl Thio

Strategic Design Principles for 8-Position Functionalization

The functionalization of the 8-position of the theobromine (B1682246) scaffold is a key strategy in medicinal chemistry to modulate the biological activity of this privileged heterocyclic system. The design principles for introducing substituents at this position are primarily governed by the electronic properties of the purine (B94841) ring. The C8-proton of theobromine is susceptible to deprotonation under basic conditions, which facilitates electrophilic substitution. However, direct functionalization often requires harsh conditions.

A common strategy involves the introduction of a leaving group, typically a halogen, at the 8-position to enable subsequent nucleophilic substitution reactions. This approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroatom-containing moieties. The choice of the substituent is guided by the desired structure-activity relationship (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

Multi-step Synthesis Protocols for Theobromine, 8-((2-aminoethyl)thio)- and Related Derivatives

The synthesis of Theobromine, 8-((2-aminoethyl)thio)- typically follows a multi-step protocol that begins with the halogenation of theobromine at the 8-position. A common precursor is 8-bromotheobromine, which is synthesized by treating theobromine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Once 8-bromotheobromine is obtained, the desired (2-aminoethyl)thio group can be introduced via a nucleophilic substitution reaction. This is achieved by reacting 8-bromotheobromine with 2-aminoethanethiol (cysteamine). The reaction is typically carried out in the presence of a base to facilitate the displacement of the bromide ion by the thiolate.

A general synthetic route is outlined below:

Step 1: Bromination of Theobromine. Theobromine is reacted with a brominating agent, such as bromine in acetic acid or N-bromosuccinimide, to yield 8-bromotheobromine.

Step 2: Nucleophilic Substitution. 8-bromotheobromine is then reacted with 2-aminoethanethiol in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion.

Step 3: Purification. The final product, Theobromine, 8-((2-aminoethyl)thio)-, is then purified using standard techniques such as recrystallization or column chromatography.

This multi-step approach is versatile and can be adapted for the synthesis of a variety of 8-thio-substituted theobromine derivatives by using different thiols in the second step. The synthesis of related 8-substituted derivatives often follows similar multi-step sequences involving the creation of a reactive intermediate at the 8-position followed by coupling with a desired functional group. nih.govresearchgate.net

Advanced Semi-synthetic Routes from Parent Theobromine

One such approach involves the direct C-H activation of the 8-position of theobromine. While challenging due to the relative inertness of the C-H bond, this method avoids the pre-functionalization step of halogenation. Transition metal catalysts, often based on palladium or rhodium, can mediate the direct arylation or alkylation of the C8-H bond.

Another semi-synthetic strategy involves the transformation of theobromine into a more reactive intermediate. For instance, theobromine can be converted to its potassium salt by refluxing with alcoholic potassium hydroxide. mdpi.com This salt can then be reacted with various electrophiles. mdpi.com For example, a new series of theobromine derivatives were synthesized by reacting theobromine with a dibromoalkane, followed by reaction of the brominated intermediate with an amine. rsc.org These reactions were efficiently carried out using a microwave reactor, significantly reducing reaction times. rsc.org

| Starting Material | Reagents | Product | Reference |

| Theobromine | 1. Alcoholic KOH; 2. 2-chloro-N-(4-chlorophenyl)acetamide, DMF/KI | T-1-PCPA | mdpi.com |

| Theobromine | 1. Dibromoalkane (n=3, 5-8); 2. Amine (e.g., pyrrolidine, piperidine) | N-substituted theobromine derivatives | rsc.org |

Emerging Methodologies for Late-Stage Functionalization in Xanthine (B1682287) Chemistry

Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship studies without the need for de novo synthesis. nih.gov

In the context of xanthine chemistry, several emerging methodologies for late-stage functionalization have been developed. Photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of purine nucleosides. nih.gov This technique utilizes visible light and a photocatalyst to generate reactive radical intermediates that can then engage in C-C or C-heteroatom bond formation. nih.gov

Another significant advancement is the use of C-H xanthylation, which provides a platform for aliphatic C-H functionalization. nih.gov This method uses blue LEDs and an N-xanthylamide reagent to introduce a xanthate group, which can be further transformed into other functional groups. nih.gov Although not directly applied to theobromine in the provided literature, these methods highlight the potential for novel late-stage modifications of the xanthine core. nih.gov

Catalytic Approaches in 8-Substituted Purine Synthesis

Catalytic methods have become indispensable in the synthesis of 8-substituted purines, offering high efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, particularly with palladium, has been extensively used for cross-coupling reactions to form C-C and C-heteroatom bonds at the 8-position of the purine ring. nih.gov

Common catalytic approaches include:

Suzuki-Miyaura Coupling: Reaction of an 8-halopurine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Stille Coupling: Coupling of an 8-halopurine with an organotin reagent, catalyzed by palladium. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of an 8-halopurine with an amine to form a C-N bond.

C-H Activation/Functionalization: Direct catalytic functionalization of the C8-H bond, which is an atom-economical approach. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Theobromine, 8 2 Aminoethyl Thio

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for determining the purity and quantifying the amount of Theobromine (B1682246), 8-((2-aminoethyl)thio)- in a sample. High-Performance Liquid Chromatography (HPLC) is the most prominent and widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and reliable method for the analysis of theobromine and its derivatives. mdpi.com For Theobromine, 8-((2-aminoethyl)thio)-, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. researchgate.net

A typical HPLC method for the analysis of Theobromine, 8-((2-aminoethyl)thio)- would involve a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of water (containing 0.1% formic acid) and acetonitrile in a gradient elution. Detection is commonly performed using a UV detector at the compound's maximum absorbance wavelength, which is expected to be around 275 nm. researchgate.netresearchgate.net The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Hypothetical HPLC Parameters for Analysis of Theobromine, 8-((2-aminoethyl)thio)-

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 6.5 min |

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For Theobromine, 8-((2-aminoethyl)thio)-, both ¹H and ¹³C NMR spectroscopy are essential. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).

In the ¹H NMR spectrum, one would expect to see distinct signals for the two N-methyl groups, the protons of the ethyl chain, and the amino group. The chemical shifts of the methylene (B1212753) protons adjacent to the sulfur and nitrogen atoms would be particularly informative. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons.

The ¹³C NMR spectrum would show signals for all nine carbon atoms in the molecule, including the two carbonyl carbons, the carbons of the purine (B94841) ring system, the N-methyl carbons, and the carbons of the 8-thio-aminoethyl substituent. The chemical shift of the C8 carbon would be significantly affected by the sulfur substituent compared to unsubstituted theobromine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Theobromine, 8-((2-aminoethyl)thio)- in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N3-CH₃ | ~3.20 (s, 3H) | ~29.5 |

| N7-CH₃ | ~3.75 (s, 3H) | ~33.0 |

| S-CH₂ | ~3.10 (t, 2H) | ~35.0 |

| N-CH₂ | ~2.90 (t, 2H) | ~41.0 |

| NH₂ | ~2.50 (br s, 2H) | - |

| C2 | - | ~151.0 |

| C4 | - | ~148.5 |

| C5 | - | ~107.0 |

| C6 | - | ~155.0 |

| C8 | - | ~149.0 |

Precise Mass Determination via Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Theobromine, 8-((2-aminoethyl)thio)-. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, which can confirm the molecular formula (C₉H₁₃N₅O₂S). The PubChem database lists a predicted monoisotopic mass of 255.079 Da for this compound. sielc.com

Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. Expected fragmentation would involve the loss of the aminoethylthio side chain or cleavage at the S-C or C-N bonds of the substituent.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Theobromine, 8-((2-aminoethyl)thio)-

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | C₉H₁₄N₅O₂S⁺ | 256.0863 | 256.0861 |

| [M+Na]⁺ | C₉H₁₃N₅NaO₂S⁺ | 278.0682 | 278.0679 |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

The IR spectrum of Theobromine, 8-((2-aminoethyl)thio)- would show characteristic absorption bands for the N-H and C-H stretching vibrations, the carbonyl (C=O) groups of the xanthine (B1682287) core, and the C-N and C-S bonds. The presence of the amino group would be confirmed by N-H stretching bands, and the alkyl chain would show C-H stretching and bending vibrations.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or water, would exhibit absorption maxima characteristic of the purine chromophore. The substitution at the C8 position with a thioether group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted theobromine. researchgate.net Theobromine itself has absorption maxima around 272 nm. nist.gov

Table 4: Predicted IR and UV-Vis Spectral Data for Theobromine, 8-((2-aminoethyl)thio)-

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~3350-3250 | N-H stretch (amino group) |

| ~3100-3000 | C-H stretch (aromatic/vinyl) | |

| ~2950-2850 | C-H stretch (aliphatic) | |

| ~1700, ~1650 | C=O stretch (amide) | |

| ~1550 | C=N stretch | |

| ~700 | C-S stretch | |

| UV-Vis | ~275 nm | π → π* transition |

Solid-State Characterization: X-ray Crystallography of Theobromine Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for Theobromine, 8-((2-aminoethyl)thio)- is not publicly available, studies on other theobromine derivatives and cocrystals provide insight into the expected structural features. nist.gov

If suitable crystals can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the (2-aminoethyl)thio side chain and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino group and the carbonyl oxygens. Theobromine and its derivatives often crystallize in monoclinic or orthorhombic space groups.

Table 5: Hypothetical Crystallographic Data for Theobromine, 8-((2-aminoethyl)thio)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.2 |

| β (°) ** | ~98.5 |

| Volume (ų) ** | ~1025 |

| Z | 4 |

In Silico Investigations: Computational Chemistry and Molecular Modeling of Theobromine, 8 2 Aminoethyl Thio

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the basis of ligand-target recognition and for identifying potential biological targets. For Theobromine (B1682246), 8-((2-aminoethyl)thio)-, docking simulations can elucidate its binding mode within the active sites of various enzymes and receptors.

Research on related xanthine (B1682287) derivatives has shown that substitutions at the C8 position can significantly influence target selectivity and affinity, particularly for adenosine (B11128) receptors and phosphodiesterases (PDEs). nih.gov Docking studies for Theobromine, 8-((2-aminoethyl)thio)- would typically involve preparing the 3D structure of the ligand and docking it into the crystal structures of relevant protein targets. The results are scored based on the predicted binding energy, with lower energy scores indicating a more favorable interaction. Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the ligand-protein complex. For instance, the aminoethylthio group at the C8 position could form specific hydrogen bonds or electrostatic interactions with amino acid residues like aspartate or glutamate (B1630785) in a binding pocket, a feature not present in the parent theobromine molecule.

Table 1: Illustrative Molecular Docking Results for Theobromine, 8-((2-aminoethyl)thio)- with Potential Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Adenosine A2A Receptor | -8.5 | Asn253, Ser277 | Hydrogen Bond |

| Ile274, Phe168 | Hydrophobic | ||

| Phosphodiesterase-4 (PDE4) | -7.9 | Gln369, Asn321 | Hydrogen Bond |

| Met337, Tyr159 | Hydrophobic | ||

| HIV-1 Reverse Transcriptase | -9.2 | Lys101, Tyr181 | Hydrogen Bond, Pi-cation |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the conformational stability of the ligand and the ligand-protein complex, providing insights into how the molecules move and interact in a simulated physiological environment. nih.gov

An MD simulation for Theobromine, 8-((2-aminoethyl)thio)- bound to a target like an adenosine receptor would involve placing the docked complex in a water box with ions and simulating its movement over nanoseconds. Analysis of the simulation trajectory can reveal the stability of the initial binding pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests the complex remains in a consistent conformational state. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand. These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more accurate picture of the binding dynamics. nih.gov

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD | Root Mean Square Deviation | Measures the average deviation of atoms from a reference structure, indicating conformational stability. |

| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual atoms or residues, identifying flexible regions. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds over time, assessing interaction stability. |

| Radius of Gyration | | Measures the compactness of the protein structure during the simulation. |

Electronic Structure Analysis through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net For Theobromine, 8-((2-aminoethyl)thio)-, DFT calculations can provide valuable information about its reactivity, stability, and electronic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. semanticscholar.org These calculations can also determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict the molecule's dipole moment and polarizability. Studies on the parent compound theobromine have used DFT to analyze its antioxidant and electronic properties. researchgate.netsemanticscholar.org Similar analyses for the 8-((2-aminoethyl)thio)- derivative would elucidate how the C8-substituent modifies the electronic landscape of the theobromine scaffold.

Table 3: Predicted Electronic Properties of Theobromine Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Theobromine | -6.5 | -1.4 | 5.1 |

Note: This table contains hypothetical data for illustrative purposes. The values for theobromine are based on published findings. semanticscholar.org

Computational Prediction of Binding Affinities and Free Energies (e.g., MM-GBSA)

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding from MD simulation trajectories. It offers a balance between accuracy and computational cost. nih.gov

The MM-GBSA method calculates the binding free energy by summing the molecular mechanics energies in the gas phase and the solvation free energies. This provides a quantitative estimate (ΔG_bind) of how strongly the ligand binds to the protein. A more negative ΔG_bind value corresponds to a higher binding affinity. Applying this method to the Theobromine, 8-((2-aminoethyl)thio)-protein complex would allow for a comparison of its binding affinity with that of the parent compound or other derivatives, helping to rationalize structure-activity relationships.

Table 4: Example of MM-GBSA Binding Free Energy Calculation

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +50.5 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -28.5 |

Note: This table contains hypothetical data for illustrative purposes.

Ligand-Binding Site Interaction Profiling (e.g., PLIP)

A detailed understanding of the specific non-covalent interactions between a ligand and its binding site is essential for lead optimization. Tools like Protein-Ligand Interaction Profiler (PLIP) automate the detection and visualization of these interactions from 3D structural data, such as those generated by molecular docking or found in experimental structures.

For a complex of Theobromine, 8-((2-aminoethyl)thio)- and its target protein, PLIP analysis would generate a comprehensive profile of all hydrogen bonds, hydrophobic contacts, salt bridges, pi-stacking, and pi-cation interactions. This detailed map of interactions helps to explain the structural basis for the ligand's affinity and selectivity. For example, PLIP could confirm that the terminal amino group of the C8 substituent forms a salt bridge with a negatively charged residue in the binding pocket, an interaction that could be critical for potent activity.

Table 5: Types of Interactions Identified by PLIP

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). |

| Hydrophobic Contacts | Non-polar interactions between hydrophobic parts of the ligand and protein. |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between charged residues. |

| π-Stacking | Attractive, non-covalent interactions between aromatic rings. |

| π-Cation Interactions | An interaction between a cation and the face of an electron-rich π system. |

| Halogen Bonds | A non-covalent interaction involving a halogen atom as an electrophilic species. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Theobromine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a QSAR model for a series of 8-substituted theobromine derivatives, it is possible to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, and topological properties) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. A robust QSAR model can identify which molecular properties are most important for activity, thereby guiding the design of more potent compounds. For instance, a QSAR study might reveal that increasing the hydrophobicity or the number of hydrogen bond donors at the C8 position leads to enhanced biological activity. nih.gov

Table 6: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index |

| 3D-Descriptors | Volume, Surface Area, Shape Indices |

Computational Prediction of Biophysical Parameters Relevant to Ligand Behavior (e.g., Absorption, Distribution Aspects)

The effectiveness of a drug is not only determined by its binding affinity but also by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational tools can predict these key biophysical parameters early in the drug discovery process.

For Theobromine, 8-((2-aminoethyl)thio)-, various software programs can predict properties such as aqueous solubility, lipophilicity (XlogP), and the likelihood of oral bioavailability based on rules like Lipinski's Rule of Five. The PubChem database, for example, provides computationally predicted data for this compound. uni.lu These predictions help to assess the "drug-likeness" of the molecule and identify potential liabilities, such as poor absorption or distribution, that may need to be addressed through chemical modification.

Table 7: Predicted Biophysical Parameters for Theobromine, 8-((2-aminoethyl)thio)-

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H13N5O2S | Basic chemical information. uni.lu |

| Molecular Weight | 255.30 g/mol | Influences diffusion and absorption. |

| XlogP | -0.7 | A measure of lipophilicity, affecting membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 6 | Influences solubility and receptor binding. |

| Polar Surface Area (PSA) | 105.9 Ų | Correlates with transport properties across membranes. |

| Predicted Collision Cross Section ([M+H]+) | 155.1 Ų | Relates to the molecule's shape and size in the gas phase. uni.lu |

Source: Data partially derived from PubChem for illustrative purposes. uni.lu

No In Vitro Biological Data Currently Available for Theobromine, 8-((2-aminoethyl)thio)-

Following a comprehensive review of scientific literature and chemical databases, no specific in vitro biological evaluation data is publicly available for the chemical compound Theobromine, 8-((2-aminoethyl)thio)- . Therefore, it is not possible to generate a detailed article on its biological potency and mechanistic properties as requested.

A search of the PubChem database, a major repository for chemical information, for the specific compound Theobromine, 8-((2-aminoethyl)thio)- (PubChem CID: 3087554), confirms the absence of published literature detailing its biological activity. uni.lu The entry lacks associated references to scientific studies that would be necessary to describe its effects in cell-based assays or on molecular targets. uni.lu

While extensive research has been conducted on the anticancer properties of various synthetic theobromine derivatives , these studies focus on compounds with different chemical structures. For instance, significant research highlights the potential of certain theobromine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other kinases. tandfonline.comafricaresearchconnects.comnih.govnih.govnih.gov These studies provide detailed data on antiproliferative activity, apoptosis induction, and cell migration inhibition for compounds identified with codes such as '15a', '5b', and '7g'. tandfonline.comnih.govnih.govresearchgate.net

However, the reported synthetic pathways and resulting structures of these active derivatives, such as N-substituted 1-benzyltheobromine-8-thioacetamides and others with complex side chains, are distinct from the simple 8-((2-aminoethyl)thio) substitution of the requested compound. nih.govnih.gov Attributing the biological effects of these different molecules to Theobromine, 8-((2-aminoethyl)thio)- would be scientifically inaccurate.

Given the strict requirement to focus solely on Theobromine, 8-((2-aminoethyl)thio)-, the lack of specific research on this molecule prevents the creation of the requested scientific article.

In Vitro Biological Evaluation and Mechanistic Elucidation of Theobromine, 8 2 Aminoethyl Thio

Modulation of Intracellular Signaling Pathways and Cellular Responses

The introduction of the 8-((2-aminoethyl)thio)- moiety to the theobromine (B1682246) structure creates a compound with unique potential to interact with and modulate various intracellular signaling cascades that are central to cellular processes like proliferation, inflammation, and survival. While direct research on this specific derivative is limited, the known actions of its parent compound, theobromine, on these pathways provide a foundational context for its anticipated effects.

Analysis of Intracellular Second Messenger Systems (e.g., cAMP elevation)

Theobromine, as a methylxanthine, is recognized for its role as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. Elevated cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, influencing a wide array of cellular functions. It is plausible that Theobromine, 8-((2-aminoethyl)thio)- retains or possesses modified PDE inhibitory activity, which would be a primary mechanism for altering intracellular cAMP levels.

Investigation of Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular responses to external stimuli. Research on the parent compound, theobromine, has demonstrated its ability to modulate MAPK pathways. Specifically, theobromine has been shown to increase the phosphorylation of MAPKs in macrophages, suggesting an activation of these cascades. This activation is a key component of its immunostimulatory effects. The MAPK family includes cascades such as the p38 and JNK pathways, which are implicated in inflammatory responses. The investigation into Theobromine, 8-((2-aminoethyl)thio)- would likely focus on its capacity to differentially activate these specific MAPK pathways.

Elucidation of Akt/Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway Modulation

The Akt/mTOR pathway is a pivotal signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various diseases. In vitro and in vivo studies on theobromine have indicated that it can inhibit the Akt/mammalian target of rapamycin (mTOR) signal. This inhibition is observed through a reduction in the phosphorylation levels of mTOR. The ability of Theobromine, 8-((2-aminoethyl)thio)- to penetrate cells and interact with components of the Akt/mTOR pathway would be a critical area of investigation to determine its potential as a modulator of this key cellular pathway.

Assessment of Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is intrinsically linked to inflammation and immune responses. Studies have revealed that theobromine can act as a stimulator of the immune response through the activation of the NF-κB pathway in macrophages. This activation leads to the translocation of NF-κB into the nucleus and the subsequent expression of pro-inflammatory genes. The assessment of Theobromine, 8-((2-aminoethyl)thio)- would involve examining its ability to induce the phosphorylation and degradation of IκB, leading to NF-κB activation and its downstream effects.

Studies on Immunomodulatory Effects in Cellular Systems

The immunomodulatory properties of xanthine (B1682287) derivatives are of significant interest. Theobromine has been shown to possess immunostimulatory activities on macrophages, mediated through the activation of the MAPK and NF-κB signaling pathways. This stimulation results in an increased production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2, and various cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The structural modifications in Theobromine, 8-((2-aminoethyl)thio)- could potentially enhance or alter these immunomodulatory effects, making it a candidate for further investigation in various immune cell types.

Structure Activity Relationship Sar Profiling and Molecular Design Principles for 8 Substituted Theobromine Derivatives

Correlations between Specific 8-Position Modifications and Biological Activity

Substitutions at the 8-position of the xanthine (B1682287) nucleus are a cornerstone of research in this chemical family, as this position is not endogenously oxidized by xanthine oxidase, unlike the unsubstituted parent compound. biointerfaceresearch.com This metabolic stability makes 8-substituted derivatives attractive for drug design. The nature of the substituent at this position profoundly influences the resulting biological activity.

For instance, the introduction of bulky and lipophilic groups, such as cycloalkyl or aryl moieties, has been shown to enhance affinity and selectivity for adenosine (B11128) receptors. nih.gov Specifically, 8-cycloalkyl-1,3-dipropylxanthines are potent antagonists of A1 adenosine receptors. In contrast, the incorporation of styryl groups at the 8-position can confer selectivity for A2A adenosine receptors.

Derivatives featuring a thioether linkage at the 8-position have also been explored. For example, a series of N-substituted 1-benzyltheobromine-8-thioacetamides demonstrated concentration-dependent cytotoxic activity against various human leukemia cell lines. This suggests that the 8-thio substituent can serve as a linker for introducing functionalities that impart antiproliferative effects.

The hypothetical introduction of a (2-aminoethyl)thio group at the 8-position would combine a flexible thioether linker with a basic amino group. This combination could potentially lead to interactions with different biological targets compared to previously studied derivatives. The amino group could act as a hydrogen bond donor or a protonated cation, enabling ionic interactions with target proteins.

Influence of Substituent Properties on Target Binding Affinity and Selectivity

The physicochemical properties of the substituent at the 8-position, such as size, shape, lipophilicity, and electronic character, are critical determinants of binding affinity and selectivity.

Size and Shape: The size and shape of the 8-substituent must be complementary to the binding pocket of the target protein. For adenosine receptors, a certain bulkiness at the 8-position is generally favored for high affinity.

Lipophilicity: Increased lipophilicity of the 8-substituent often leads to enhanced affinity for adenosine receptors, likely due to favorable hydrophobic interactions within the binding site.

Electronic Properties: The electronic nature of the substituent can influence interactions with amino acid residues in the target's active site. For example, electron-withdrawing or electron-donating groups on an 8-aryl substituent can modulate binding affinity. In the case of an 8-((2-aminoethyl)thio) group, the sulfur atom and the terminal amino group would introduce specific electronic features. The sulfur atom can participate in van der Waals or hydrophobic interactions, while the amino group can engage in hydrogen bonding or ionic interactions.

The selectivity between different receptor subtypes is also heavily influenced by the 8-substituent. For example, in the case of 8-styrylxanthines, substitutions on the phenyl ring of the styryl group can fine-tune the selectivity between A1 and A2A adenosine receptors.

Elucidation of Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 8-substituted theobromine (B1682246) derivatives, the key pharmacophoric features depend on the intended biological target.

For adenosine receptor antagonists, the xanthine core itself acts as a key hydrogen-bonding element, mimicking the adenine (B156593) portion of the natural ligand adenosine. The substituents at the N1, N3, and 8-positions then provide additional interactions that determine affinity and selectivity.

For a hypothetical 8-((2-aminoethyl)thio)theobromine derivative, the pharmacophore would include:

The hydrogen bond acceptor and donor capabilities of the theobromine ring system.

A potential hydrophobic interaction region defined by the thioether linkage.

A hydrogen bond donor and/or a positive ionic center provided by the terminal amino group.

The flexibility of the ethylthio linker would allow the terminal amino group to adopt various conformations to optimize its interaction with the target protein.

Rational Design Strategies for Lead Optimization of 8-Substituted Theobromine Scaffolds

Rational design strategies aim to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For 8-substituted theobromine scaffolds, several strategies can be employed:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved characteristics. For instance, the thioether linkage in an 8-thio derivative could be replaced with an ether or an amide to probe the importance of the sulfur atom.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different 8-substituents will bind and to design new derivatives with improved interactions.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked to the theobromine scaffold to create more potent compounds.

In the context of an 8-((2-aminoethyl)thio) lead compound, optimization could involve modifying the length of the alkyl chain, substituting the amino group with other functional groups (e.g., amides, guanidines), or introducing substituents on the ethyl linker to alter its conformation and properties.

Stereochemical Considerations in Design and Activity

Stereochemistry can play a crucial role in the biological activity of 8-substituted theobromine derivatives, although it is less commonly a factor for simple, achiral substituents. If a chiral center is introduced in the 8-substituent, the different enantiomers or diastereomers can exhibit significantly different potencies and selectivities.

Preclinical Research Models for Xanthine Derivatives General Context for Future Studies on 8 Substituted Derivatives

Development and Characterization of Advanced In Vitro Disease Models

Initial screening and characterization of novel compounds heavily rely on in vitro models that can predict their biological effects in a controlled laboratory setting.

The evaluation of anticancer activity for new xanthine (B1682287) derivatives often begins with screening against a diverse panel of human cancer cell lines. nih.govnih.gov This approach allows for a broad-spectrum assessment of a compound's potential efficacy across various cancer types. These panels typically include cell lines derived from a wide range of tumors, such as breast, lung, colon, melanoma, and leukemia. nih.govnih.gov

Researchers utilize these cell line panels to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which quantify a compound's potency. nih.govnih.gov For instance, studies on xanthone (B1684191) derivatives, which share structural similarities with functionalized xanthines, have demonstrated the importance of testing against a variety of cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma), to identify the most promising candidates for further development. nih.gov The data generated from these screenings can also reveal initial insights into structure-activity relationships, indicating which chemical modifications enhance anticancer activity. nih.gov For example, the introduction of amino groups to the xanthone structure has been shown to be critical for anticancer activity in certain cell lines. nih.gov

| Compound Type | Example Compound | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀ in µM) | Source |

|---|---|---|---|---|

| Aminoalkoxylated Benzo[b]xanthone | Compound 3 | MGC-803 (Gastric) | 0.85 | nih.gov |

| Aminoalkoxylated Benzo[b]xanthone | Compound 3 | CNE (Nasopharynx) | 0.47 | nih.gov |

| Chiral Xanthone Derivative | X1AELTrp | A375-C5 (Melanoma) | < 50 | nih.gov |

| Chiral Xanthone Derivative | X1AEDTrp | MCF-7 (Breast) | < 50 | nih.gov |

| Theophylline (B1681296) Derivative | T-1-NBAB | MCF7 (Breast) | 16.88 | researchgate.net |

| Theophylline Derivative | T-1-NBAB | T47D (Breast) | 61.17 | researchgate.net |

While 2D cell cultures are invaluable for initial high-throughput screening, they lack the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.govsigmaaldrich.com Three-dimensional (3D) cell culture and organoid models represent a significant advancement, bridging the gap between traditional cell culture and animal models. nih.gov Organoids are self-organizing 3D structures grown from stem cells (either adult stem cells or induced pluripotent stem cells) or patient-derived tissues that can recapitulate the architecture and functionality of an organ on a miniature scale. sigmaaldrich.comcorning.com

These models are more biologically relevant, mimicking the nutrient and oxygen gradients, cellular heterogeneity, and microenvironment of a real tumor. nih.gov For oncology research, tumoroids (organoids derived from patient tumors) are becoming promising models for personalized medicine, allowing for the testing of drug efficacy on a patient-specific basis. corning.com The use of hydrogels like Matrigel® provides the necessary scaffold for the cells to grow and form these complex structures. corning.com For a novel compound like Theobromine (B1682246), 8-((2-aminoethyl)thio)-, evaluating its effects on tumoroid models could provide more predictive data on its potential clinical efficacy than 2D cultures alone. These advanced models are pivotal for studying disease mechanisms, drug discovery, and toxicity screening.

Considerations for In Vivo Models in Early-Stage Preclinical Evaluation

Following promising in vitro results, the evaluation of a compound's efficacy and its behavior within a whole, living organism is a critical next step.

In vivo models are indispensable for preclinical drug development, and for oncology research, the cell line-derived xenograft (CDX) model is a widely used tool. crownbio.comantineo.fr This model involves the implantation of human cancer cells into immunodeficient rodents, typically mice or rats. nih.gov The tumor is often grown subcutaneously (under the skin) for ease of measurement, or orthotopically (in the organ of origin) to better mimic the natural tumor environment and metastatic processes. antineo.frnih.gov

These xenograft models allow researchers to assess a compound's antitumor activity in a living system, providing key information that cannot be obtained from in vitro assays. crownbio.com Patient-derived xenograft (PDX) models, where a patient's tumor tissue is directly implanted into a mouse, are considered even more representative of the patient's cancer and are valuable for predicting clinical outcomes. nih.govyoutube.com

Rat xenograft models offer specific advantages over mouse models in some contexts. Due to their larger size, rats can be better for imaging studies, and their pharmacokinetic properties can sometimes be more analogous to humans. crownbio.comoncodesign-services.com The tumor stroma and vasculature in rat models can also more closely mimic that of human tumors. oncodesign-services.com For a new 8-substituted theobromine derivative, a study using CDX or PDX models would be essential to confirm its anticancer potential in vivo and to understand its effects on tumor growth and the tumor microenvironment. antineo.frchampionsoncology.com

Identification of Research Gaps and Future Academic Perspectives on Theobromine, 8 2 Aminoethyl Thio

Exploration of Novel Biological Targets Beyond Current Findings

A significant research gap exists in the definitive identification of the biological targets for Theobromine (B1682246), 8-((2-aminoethyl)thio)-. While research on the broader class of 8-substituted xanthines has identified several key targets, the specific affinity and selectivity of this particular derivative remain unknown.

Future research should prioritize the screening of Theobromine, 8-((2-aminoethyl)thio)- against a panel of biologically relevant targets. Based on the activities of analogous compounds, initial investigations could focus on:

Adenosine (B11128) Receptors: Many 8-substituted xanthines are known to be potent antagonists of adenosine receptors (A1, A2A, A2B, and A3). nih.govbenthamdirect.com The nature of the substituent at the 8-position significantly influences the affinity and selectivity for these receptor subtypes. For instance, 8-phenyltheophylline (B1204217) derivatives have shown promise as selective adenosine receptor antagonists. benthamdirect.com A comprehensive radioligand binding assay would be essential to determine the binding profile of Theobromine, 8-((2-aminoethyl)thio)- at these receptors.

Phosphodiesterases (PDEs): Theophylline (B1681296), a close structural relative of theobromine, is a non-selective PDE inhibitor. The 8-substituent could modulate this activity, and therefore, screening against various PDE isoforms is warranted.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Recent studies have highlighted the potential of theobromine derivatives as VEGFR-2 inhibitors, suggesting a role in anti-angiogenic therapy. nih.gov The 8-((2-aminoethyl)thio)- moiety could influence the interaction with the VEGFR-2 kinase domain.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some N-substituted theobromine and theophylline derivatives have been identified as potent and selective AChE inhibitors, indicating potential applications in neurodegenerative diseases.

The following table summarizes the known biological targets of related theobromine and xanthine (B1682287) derivatives, highlighting the starting points for the investigation of Theobromine, 8-((2-aminoethyl)thio)-.

| Compound Class | Known Biological Targets | Potential Therapeutic Area |

| 8-Phenylxanthine Derivatives | Adenosine A1/A2A Receptors nih.gov | Cardiovascular diseases, Inflammatory disorders |

| 8-(Proline/Pyrazole)-substituted Xanthines | Adenosine A2B Receptors benthamdirect.com | Asthma, Inflammatory diseases |

| Theobromine-based VEGFR-2 Inhibitors | VEGFR-2 nih.gov | Cancer |

| N-substituted Theobromine/Theophylline Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative diseases |

Development of Scalable and Sustainable Synthetic Methodologies

While general methods for the synthesis of 8-substituted xanthines exist, a scalable and sustainable synthesis specifically for Theobromine, 8-((2-aminoethyl)thio)- has not been reported. The common routes to 8-substituted xanthines often start from 5,6-diaminouracil (B14702) derivatives. nih.govfrontiersin.org

A key research objective should be the development of an efficient and environmentally friendly synthetic route. This could involve:

One-Pot Syntheses: Exploring one-pot reactions from readily available starting materials like theobromine to introduce the 8-((2-aminoethyl)thio)- moiety would enhance efficiency. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related heterocyclic compounds and could be applied here to reduce reaction times and improve yields.

Green Chemistry Approaches: Investigating the use of greener solvents and catalysts to minimize the environmental impact of the synthesis is crucial for future development.

Future research should aim to publish a detailed synthetic protocol with characterization data (NMR, HRMS, etc.) for Theobromine, 8-((2-aminoethyl)thio)-, which is currently lacking in the public domain.

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To move beyond a single-target-focused investigation, a systems biology approach is necessary to understand the broader biological effects of Theobromine, 8-((2-aminoethyl)thio)-. This would involve a multi-omics strategy to create a comprehensive picture of its cellular impact.

Future research directions include:

Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can reveal affected pathways and potential off-target effects.

Proteomics: Identifying changes in protein expression and post-translational modifications can provide insights into the downstream effects of target engagement.

Metabolomics: Studying the alterations in cellular metabolite profiles can uncover metabolic pathways influenced by the compound.

By integrating these datasets, a comprehensive understanding of the mechanism of action and potential polypharmacology of Theobromine, 8-((2-aminoethyl)thio)- can be achieved.

Detailed Investigation of Structure-Kinetic and Structure-Property Relationships

The relationship between the chemical structure of Theobromine, 8-((2-aminoethyl)thio)- and its kinetic and physicochemical properties is a critical area for future investigation. Understanding these relationships is fundamental for optimizing the compound's drug-like properties.

Key research questions to address include:

Structure-Kinetic Relationships (SKR): How does the 8-((2-aminoethyl)thio)- substituent influence the binding kinetics (association and dissociation rates) at its primary biological target(s)? This goes beyond simple affinity measurements and can provide insights into the duration of action.

Structure-Property Relationships (SPR): What are the key physicochemical properties of the compound, such as solubility, lipophilicity (LogP), and membrane permeability? These properties are crucial determinants of its pharmacokinetic profile. Experimental determination of these properties is needed.

The following table outlines the type of data that needs to be generated for Theobromine, 8-((2-aminoethyl)thio)-.

| Parameter | Importance | Proposed Experimental Method |

| Binding Affinity (Kd/Ki) | Potency at biological target | Radioligand binding assays |

| Binding Kinetics (kon/koff) | Target residence time, duration of action | Surface Plasmon Resonance (SPR) |

| Aqueous Solubility | Absorption and formulation | Thermodynamic or kinetic solubility assays |

| Lipophilicity (LogP/LogD) | Permeability, metabolism, toxicity | HPLC-based or shake-flask methods |

| Membrane Permeability | Absorption and distribution | PAMPA, Caco-2 assays |

Exploration of Derivatization at Other Positions of the Purine (B94841) Scaffold for Synergistic Effects

The current focus is on the 8-position of the theobromine scaffold. However, modifications at other positions (N1, N3, and N7) of the purine ring could lead to synergistic or improved pharmacological effects. The N1 and N3 positions of the xanthine core are known to influence potency and selectivity at adenosine receptors. nih.gov

Future synthetic efforts should explore the derivatization of Theobromine, 8-((2-aminoethyl)thio)- at these other positions. For example, introducing different alkyl or aryl groups at the N1 and N3 positions could fine-tune the compound's activity and selectivity. This systematic exploration will help to build a more comprehensive structure-activity relationship (SAR) profile.

Advanced Computational Approaches for De Novo Design and Predictive Modeling

Computational chemistry offers powerful tools to guide the development of novel derivatives and predict their properties. For Theobromine, 8-((2-aminoethyl)thio)-, these approaches can be used to address several research gaps.

Future computational studies should include:

Molecular Docking: To predict the binding modes of Theobromine, 8-((2-aminoethyl)thio)- at various potential targets, such as adenosine receptors and VEGFR-2. nih.gov

Molecular Dynamics (MD) Simulations: To study the stability of the compound-target complex and understand the key interactions at an atomic level.

Quantum Mechanics (QM) Calculations: To determine the electronic properties of the molecule, which can influence its reactivity and binding affinity.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to guide the design of derivatives with improved pharmacokinetic profiles. researchgate.net

These computational approaches can help to prioritize the synthesis of new derivatives and provide a deeper understanding of the experimental results.

Addressing Challenges in Compound Selectivity and Off-Target Interactions

A major challenge in drug development is achieving high selectivity for the desired target to minimize off-target effects and potential toxicity. The selectivity profile of Theobromine, 8-((2-aminoethyl)thio)- is currently unknown.

Future research must include:

Comprehensive Selectivity Profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

Structure-Selectivity Relationship Studies: Investigating how modifications to the 8-((2-aminoethyl)thio)- side chain and the purine core affect selectivity for the primary target over other related targets.

By proactively addressing the issue of selectivity, the development of Theobromine, 8-((2-aminoethyl)thio)- as a potential therapeutic agent can be pursued with a greater understanding of its potential benefits and risks.

Q & A

Basic Research: What synthetic methodologies are established for producing 8-((2-aminoethyl)thio)-theobromine?

The synthesis typically involves mercuration at the 8-position of theobromine followed by substitution with a (2-aminoethyl)thio group. For example:

- Mercuration : Reacting acetylated theobromine derivatives (e.g., 1-acetyltheobromine) with Hg(OOCCF₃)₂ in trifluoroacetic acid yields 8-(trifluoroacetoxy-mercurio)theobromine intermediates .

- Demercuration : Substitution with thiol-containing reagents (e.g., 2-aminoethanethiol) replaces the mercury group, forming the thioether linkage. Purification via crystallization or chromatography is critical to isolate the target compound .

Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-mercuration or incomplete substitution.

Advanced Research: How does the 8-position thioether substitution affect the compound’s receptor binding affinity compared to oxygen analogs?

The sulfur atom in the thioether group increases lipophilicity and alters electronic effects, potentially enhancing membrane permeability and modulating interactions with xanthine receptors.

- Computational Studies : Use molecular docking to compare binding poses of 8-((2-aminoethyl)thio)-theobromine with theobromine or caffeine. Focus on hydrogen bonding and hydrophobic interactions with adenosine A₁/A₂A receptors .

- Experimental Validation : Conduct competitive radioligand binding assays using receptor-specific antagonists (e.g., DPCPX for A₁) to quantify Ki values .

Data Interpretation : Correlate structural changes (e.g., bond lengths, charge distribution) with affinity shifts .

Basic Research: What spectroscopic techniques are most effective for characterizing 8-((2-aminoethyl)thio)-theobromine?

- NMR : ¹H and ¹³C NMR confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH₂ protons) and absence of mercury residues. 2D NMR (e.g., HSQC) resolves overlapping signals in the xanthine ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₅O₂S) and detects fragmentation patterns .

- X-ray Crystallography : Resolves the spatial arrangement of the thioethylamine side chain and hydrogen-bonding networks .

Advanced Research: How can researchers resolve contradictions in reported toxicity profiles of theobromine derivatives?

- Dose-Response Analysis : Compare LD₅₀ values across studies (e.g., intraperitoneal LD₅₀ = 130 mg/kg in mice for related compounds) and assess interspecies variability .

- Mechanistic Studies : Use in vitro hepatocyte models to differentiate direct cytotoxicity from metabolic activation. Measure markers like ALT/AST for liver damage .

- Confounding Factors : Control for purity (e.g., residual mercury in synthetic batches) and solvent effects in toxicity assays .

Basic Research: What in vitro models are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition Assays : Test xanthine oxidase (XO) inhibition using spectrophotometric detection of uric acid formation at 290 nm. Compare IC₅₀ values with allopurinol as a positive control .

- Cell-Based Models : Use HepG2 cells to assess hepatic steatosis modulation via lipid droplet quantification (e.g., Oil Red O staining) under theobromine treatment .

- Receptor Profiling : Employ cAMP-dependent EPAC inhibition assays with fluorescent probes (e.g., BODIPY-GDP) to study off-target effects .

Advanced Research: What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

- Multifactorial Regression : Adjust for covariates (e.g., age, sex) when analyzing hepatic steatosis data, as demonstrated in NHANES-based studies .

- Subgroup Analysis : Stratify results by demographic variables (e.g., gender-specific responses) using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) .

- Uncertainty Quantification : Report confidence intervals for IC₅₀/LD₅₀ values and use Monte Carlo simulations to model measurement errors .

Basic Research: How can researchers validate the purity of synthesized 8-((2-aminoethyl)thio)-theobromine?

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 274 nm for xanthine absorbance). Compare retention times with authentic standards .

- Elemental Analysis : Confirm sulfur and nitrogen content (±0.3% deviation) to rule out impurities .

- Thermal Analysis : Use DSC to verify melting point consistency and detect polymorphic forms .

Advanced Research: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility, as seen in related caffeine-thioether derivatives .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve membrane permeability .

- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.